molecular formula C22H28N2O4S2 B2978889 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 954659-16-6

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2978889
CAS No.: 954659-16-6
M. Wt: 448.6
InChI Key: AQOZNQXBEWUIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 954659-16-6) is a synthetic organic compound with a molecular formula of C₂₂H₂₈N₂O₄S₂ and a molecular weight of 448.6 g/mol . Its structure features a 1,2,3,4-tetrahydroisoquinoline core linked via a sulfonamide group to a 5,6,7,8-tetrahydronaphthalene (also known as tetralin) moiety, with an additional propylsulfonyl substituent . This specific arrangement, particularly the presence of dual sulfonamide/sulfone functional groups and fused bicyclic systems, is often associated with potential bioactivity in medicinal chemistry research. Compounds with structural similarities, particularly those based on tetrahydroisoquinoline, have been investigated as modulators of the Receptor for Advanced Glycation End products (RAGE), a target of interest in inflammation and neurodegenerative diseases . As a chemical reagent, it serves as a valuable building block or reference standard for researchers exploring new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S2/c1-2-13-29(25,26)24-12-11-18-7-9-21(14-20(18)16-24)23-30(27,28)22-10-8-17-5-3-4-6-19(17)15-22/h7-10,14-15,23H,2-6,11-13,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOZNQXBEWUIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Formation of the Tetrahydronaphthalene Core: This can be synthesized through hydrogenation of naphthalene derivatives under high pressure and temperature conditions.

    Coupling Reaction: The final step involves coupling the tetrahydroisoquinoline and tetrahydronaphthalene moieties through a sulfonamide linkage, typically using a sulfonyl chloride derivative and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide groups, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonamide groups can yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or other substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound can be investigated for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and the unique structure of this compound may offer new avenues for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Structural Differences :

  • The thiophene-2-carbonyl substituent replaces the propylsulfonyl group in the target compound.
  • The core structure differs slightly (tetrahydroquinoline vs. tetrahydroisoquinoline), altering ring geometry and steric effects.

Physicochemical Properties :

  • Molecular Weight: 452.6 g/mol (vs. ~438–450 g/mol estimated for the target compound).
  • Polarity: The thiophene carbonyl group introduces moderate lipophilicity compared to the polar sulfonyl group in the target compound .

Functional Implications :

  • Thiophene derivatives often exhibit improved metabolic stability due to aromatic ring rigidity, whereas sulfonyl groups enhance solubility and target engagement via hydrogen bonding.

N-(2-Acetyl-1,2,3,4-Tetrahydroisoquinolin-7-yl)Naphthalene-2-Sulfonamide (CAS 955672-73-8)

Structural Differences :

  • An acetyl group replaces the propylsulfonyl substituent at position 2.
  • The naphthalene sulfonamide moiety is fully aromatic, unlike the partially saturated tetrahydronaphthalene in the target compound.

Physicochemical Properties :

  • Molecular Weight: 380.43 g/mol (lower due to the absence of a sulfonyl group and saturated rings).

Functional Implications :

  • Acetylated derivatives are often metabolically labile due to esterase susceptibility, whereas sulfonamides generally exhibit greater stability.

N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

Structural Differences :

  • A trifluoroacetyl group and cyclopropylethyl-fluorophenyl substituent replace the propylsulfonyl and tetrahydronaphthalene groups.

Physicochemical Properties :

  • Molecular Weight: Not explicitly stated, but the trifluoroacetyl group increases electronegativity and metabolic resistance.
  • Lipophilicity: The cyclopropylethyl group enhances membrane permeability compared to sulfonamide-based analogs .

Functional Implications :

    Biological Activity

    N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

    Structural Characteristics

    The compound features a unique structural framework that combines a tetrahydroisoquinoline moiety with a sulfonamide group. The presence of both propylsulfonyl and tetrahydronaphthalene groups suggests potential interactions at the molecular level that could influence its biological activity.

    While specific mechanisms of action for this compound have not been extensively detailed in the literature, sulfonamides generally exert their effects through inhibition of enzymes or receptors involved in various biological pathways. The sulfonamide functional group can interact with target proteins, potentially leading to inhibition of enzymatic activity or modulation of receptor signaling.

    Antitumor Activity

    Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

    • In vitro studies demonstrated that related sulfonamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
    • In vivo experiments using animal models showed reduced tumor growth rates when treated with sulfonamide derivatives.

    Kinase Inhibition

    N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl) compounds have been identified as potent inhibitors of several kinases involved in cell signaling pathways:

    • Bruton's Tyrosine Kinase (BTK) : Inhibition of BTK can lead to modulation of immune responses and has implications in treating autoimmune diseases.
    • Janus Kinase (JAK) : Targeting JAK pathways may offer therapeutic benefits in conditions like rheumatoid arthritis and certain cancers.

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReferences
    AntitumorInduces apoptosis in cancer cells
    Kinase InhibitionInhibits BTK and JAK pathways
    Anti-inflammatoryModulates immune response

    Clinical Implications

    The diverse biological activities of this compound suggest potential applications in drug development:

    • Cancer Therapy : The compound's ability to inhibit tumor growth makes it a candidate for further development as an anticancer agent.
    • Autoimmune Disorders : Its kinase inhibition profile could lead to new treatments for autoimmune diseases by modulating immune responses.

    Q & A

    Basic Research Question

    • Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to mimic gastrointestinal or plasma environments.
    • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Note that sulfonamides are prone to hydrolysis under acidic/alkaline conditions; cold storage (0–6°C) is recommended for long-term stability .

    How can researchers design in vitro assays to evaluate the pharmacological activity of this compound, considering its dual sulfonamide groups?

    Advanced Research Question

    • Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes like carbonic anhydrase (common sulfonamide targets).
    • Cell-based assays : Test inhibition of cellular pathways (e.g., hypoxia-inducible factor) using luciferase reporters.
    • Dose-response profiling : Apply Hill equation analysis to quantify EC₅₀/IC₅₀ values, ensuring proper controls for sulfonamide off-target effects .

    What advanced separation techniques are suitable for resolving enantiomers or diastereomers of this compound?

    Advanced Research Question

    • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
    • Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) during synthesis.
    • Membrane-based separations : Explore enantioselective membranes (e.g., cyclodextrin-functionalized polymers) for scalable purification .

    How should researchers address contradictory data in biological activity studies, such as inconsistent IC₅₀ values across assays?

    Advanced Research Question

    • Assay validation : Replicate studies using orthogonal methods (e.g., biochemical vs. cellular assays).
    • Buffer compatibility tests : Verify that assay buffers (e.g., DMSO concentration) do not alter compound solubility.
    • Theoretical modeling : Perform molecular dynamics simulations to assess conformational flexibility and binding mode variability .

    What methodologies optimize the scalability of this compound’s synthesis while maintaining yield and purity?

    Advanced Research Question

    • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, stoichiometry).
    • Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer during sulfonylation.
    • Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy for reaction monitoring .

    How can computational tools predict the metabolic pathways and toxicity risks associated with this compound?

    Advanced Research Question

    • In silico metabolism prediction : Use software like MetaSite to identify potential cytochrome P450 oxidation sites.
    • Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks, focusing on sulfonamide-related idiosyncratic reactions.
    • Docking studies : Map interactions with efflux transporters (e.g., P-glycoprotein) to predict bioavailability limitations .

    What strategies validate the compound’s mechanism of action in complex biological systems?

    Advanced Research Question

    • CRISPR/Cas9 knockouts : Validate target specificity by deleting putative target genes in cell lines.
    • Chemical proteomics : Use affinity-based protein profiling to identify off-target binding partners.
    • In vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling : Corrogate plasma exposure with efficacy endpoints in rodent models .

    How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

    Advanced Research Question

    • Bioavailability studies : Measure plasma/tissue concentrations via LC-MS/MS to assess absorption limitations.
    • Metabolite identification : Use HR-MS/MS to detect active/inactive metabolites influencing efficacy.
    • Tissue distribution imaging : Apply MALDI-TOF imaging to map compound localization in target organs .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.